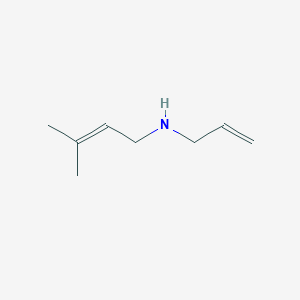![molecular formula C7H8F6N2O2 B14247623 (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide CAS No. 213017-42-6](/img/structure/B14247623.png)
(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide typically involves the reaction of aziridine derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group into the aziridine ring. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of aziridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to influence the biological activity of compounds, making this compound a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The aziridine ring can undergo ring-opening reactions, which may be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}ethanamide
- (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}butanamide
Uniqueness
Compared to similar compounds, (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The presence of the trifluoromethyl group and the aziridine ring in a single molecule provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
CAS No. |
213017-42-6 |
|---|---|
Molecular Formula |
C7H8F6N2O2 |
Molecular Weight |
266.14 g/mol |
IUPAC Name |
(2R)-2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxypropanamide |
InChI |
InChI=1S/C7H8F6N2O2/c1-3(4(14)16)17-15-2-5(15,6(8,9)10)7(11,12)13/h3H,2H2,1H3,(H2,14,16)/t3-,15?/m1/s1 |
InChI Key |
NQQLWVOELVUOSW-HTPUWGIESA-N |
Isomeric SMILES |
C[C@H](C(=O)N)ON1CC1(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C(=O)N)ON1CC1(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


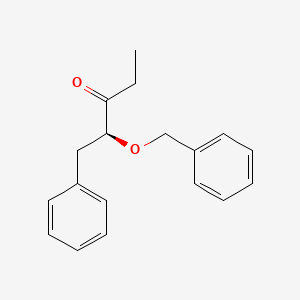
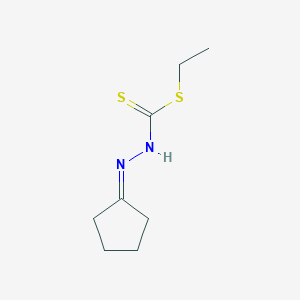
![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
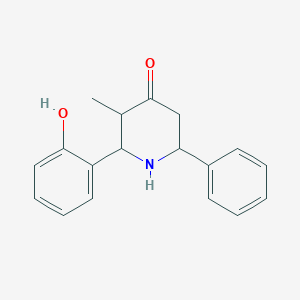
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
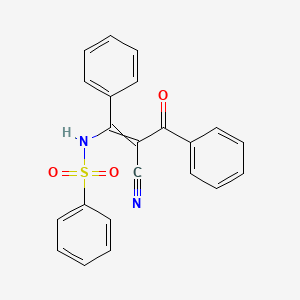
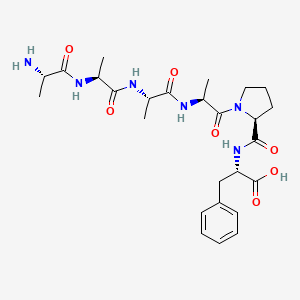
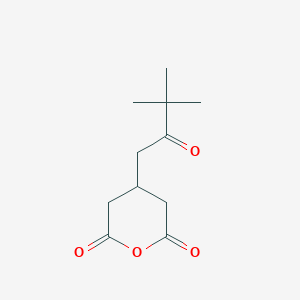
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
